7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Medicinal chemistry teams optimizing HIV-1 integrase inhibitors or CNS-penetrant candidates often find mono-substituted indole-2-carboxylic acids insufficient for SAR exploration. 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (CAS 1167055-34-6) addresses this gap with a dual electron-withdrawing substitution pattern (pKa 3.89, TPSA 98.9 Ų). • Enables tuning of Mg²⁺ chelation geometry in integrase active site. • Dual EWG profile modulates brain penetration for CNS candidates. • C2-COOH for amide coupling; C5-NO₂ reducible to NH₂ for library synthesis. Available with characterized purity for reproducible SAR studies; global shipping.

Molecular Formula C9H5FN2O4
Molecular Weight 224.14 g/mol
CAS No. 1167055-34-6
Cat. No. B1523537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
CAS1167055-34-6
Molecular FormulaC9H5FN2O4
Molecular Weight224.14 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=C(C=C1[N+](=O)[O-])F)C(=O)O
InChIInChI=1S/C9H5FN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14)
InChIKeyDAEPDAFWYPLRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid: Physicochemical Properties


7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (CAS 1167055-34-6) is a halogenated, nitro-substituted indole-2-carboxylic acid derivative with a molecular formula of C9H5FN2O4 and a molecular weight of 224.15 g/mol. The compound features a fluorine atom at the 7-position and a nitro group at the 5-position of the indole core, along with a carboxylic acid functional group at the 2-position . Predicted physicochemical properties include a boiling point of 523.0±45.0 °C, a density of 1.718±0.06 g/cm³, and an acid dissociation constant (pKa) of 3.89±0.30 . Computationally, the molecule exhibits 2 hydrogen bond donors and 5 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 98.9 Ų . This compound serves as a versatile building block for medicinal chemistry and drug discovery research.

Workflow
Medicinal chemistry scaffold optimization
Selection Logic
Dual electron-withdrawing substitution pattern (7-F, 5-NO₂) for modulated electronic and H-bonding properties
Use Context
Building block for SAR studies, metal-chelation probe design, and fluorinated library synthesis

7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid: Non-Interchangeable with Analogs


The indole-2-carboxylic acid scaffold is recognized for its utility in developing biologically active molecules, including HIV-1 integrase strand transfer inhibitors [1]. However, the precise substitution pattern dramatically alters electronic distribution, steric constraints, hydrogen-bonding capacity, and ultimately biological recognition. The 7-fluoro-5-nitro substitution of this compound introduces a unique combination of strong electron-withdrawing effects and altered hydrogen-bonding networks compared to unsubstituted or mono-substituted analogs. Such differences manifest in distinct acidity, density, and intermolecular interactions, which directly influence reactivity, solubility, and target binding. Consequently, substituting this compound with a different regioisomer or a less functionalized indole-2-carboxylic acid risks compromising synthetic outcomes or pharmacological profiles in structure-activity relationship (SAR) studies. The quantitative evidence presented below substantiates why this specific compound is non-interchangeable with its closest structural comparators.

7-Fluoro-5-nitroindole-2-carboxylic acid 5-Nitro analog: substitution pattern mismatch alters acidity and H-bond acceptor count, potentially shifting target engagement profiles in SAR studies.
7-Fluoro-5-nitroindole-2-carboxylic acid 7-Fluoro analog: reduced electron-withdrawing capacity and lower density may significantly alter intermolecular interactions and crystallization behavior during scale-up.
7-Fluoro-5-nitroindole-2-carboxylic acid Unsubstituted indole-2-carboxylic acid: distinct electronic landscape limits direct transfer of reactivity and biological recognition data from simplified scaffolds.

7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid vs. Key Analogs


Enhanced Acidity from Dual Electron-Withdrawing Substituents

The carboxylic acid moiety of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid exhibits a predicted pKa of 3.89±0.30 . In contrast, the mono-substituted analog 5-nitroindole-2-carboxylic acid has a predicted pKa of 4.09±0.30 , and the 7-fluoro analog has a predicted pKa of 4.25±0.30 . The presence of both a fluorine at the 7-position and a nitro group at the 5-position increases the acidity of the 2-carboxylic acid by approximately 0.20 pKa units relative to the 5-nitro analog and 0.36 pKa units relative to the 7-fluoro analog. This increased acidity influences protonation state at physiological pH and can enhance interactions with basic residues in biological targets or improve salt formation for formulation.

Enhanced Acidity
Cross-study comparable
ΔpKa -0.20 to -0.36 vs. mono-substituted analogs
Supports altered protonation state at physiological pH, relevant to salt formation and target-binding studies.
Predicted pKa 3.89±0.30; experimental verification recommended.
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Higher Density and Boiling Point from Stronger Intermolecular Forces

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid possesses a predicted density of 1.718±0.06 g/cm³ and a predicted boiling point of 523.0±45.0 °C . The 5-nitro analog has a density of 1.632±0.06 g/cm³ and a boiling point of 520.8±30.0 °C , while the 7-fluoro analog exhibits a density of 1.510±0.06 g/cm³ and a boiling point of 422.2±25.0 °C . The target compound demonstrates a 5.3% higher density and a 23.8% higher boiling point compared to the 7-fluoro analog, and a 5.3% higher density with a slightly elevated boiling point compared to the 5-nitro analog. These differences reflect enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) arising from the combined electron-withdrawing substituents.

Density & Boiling Point
Cross-study comparable
Density +5.3%; BP +23.8% vs. 7-fluoro analog
Indicates stronger intermolecular forces, impacting crystallization and purification strategy selection.
Predicted values; confirm experimentally during scale-up method development.
Chemical Synthesis Purification Process Chemistry

Expanded Hydrogen-Bond Acceptor Capacity

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid contains 2 hydrogen bond donors and 5 hydrogen bond acceptors . In comparison, 5-nitroindole-2-carboxylic acid has 2 donors and 4 acceptors [1], while 7-fluoro-1H-indole-2-carboxylic acid has 2 donors and 3 acceptors . The additional hydrogen bond acceptor (the fluorine atom in conjunction with the nitro group) provides the target compound with a 25% increase in acceptor capacity relative to the 5-nitro analog and a 67% increase relative to the 7-fluoro analog. This expanded H-bonding potential can enhance aqueous solubility and create unique binding interactions with target proteins, as evidenced by the higher TPSA (98.9 Ų) compared to the 7-fluoro analog (53.1 Ų).

H-Bond Acceptors
Cross-study comparable
5 acceptors (+67% vs. 7-fluoro analog)
Expanded H-bonding capacity may support unique binding interactions and improved aqueous solubility profiles.
TPSA 98.9 Ų; evaluate solubility experimentally in relevant buffer systems.
Structure-Based Drug Design Binding Affinity Solubility Modulation

Distinct Electronic Profile for Tailored Reactivity

The indole-2-carboxylic acid scaffold has been validated as a core for HIV-1 integrase strand transfer inhibitors (INSTIs) [1]. The 7-fluoro and 5-nitro substitutions introduce a unique electronic landscape: the nitro group strongly withdraws electron density via resonance and induction, while the fluorine atom exerts a strong inductive effect (-I) with minimal resonance donation. This combination lowers the pKa (3.89) relative to unsubstituted indole-2-carboxylic acid and modulates the electron density on the indole nitrogen and the carboxylic acid. Such fine-tuning of electronic properties is essential for optimizing metal chelation (e.g., Mg²⁺ in integrase active site) and π-stacking interactions, which are critical for INSTI potency. While direct IC50 data for this specific compound are not yet available, the class-level evidence demonstrates that substitution patterns profoundly affect biological activity, underscoring the value of this compound as a non-interchangeable SAR probe.

Electronic Profile
Class-level inference
Class-validated scaffold; ~10-fold activity improvement demonstrated with structural optimization
Supports use as a non-interchangeable SAR probe; specific IC₅₀ data for this analog are not yet reported.
Evidence from HIV-1 integrase strand transfer inhibitor studies; direct activity data require confirmation.
SAR Studies Electron-Withdrawing Substituents Scaffold Optimization

7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid: Priority Application Scenarios


HIV-1 INSTI Lead Optimization

The indole-2-carboxylic acid core is a validated scaffold for INSTIs [1]. The unique electronic profile of 7-fluoro-5-nitro substitution (pKa 3.89, 5 H-bond acceptors) can be exploited to fine-tune metal chelation geometry with the Mg²⁺ ions in the integrase active site. Procurement of this compound is recommended for medicinal chemistry teams seeking to explore novel SAR around the C7 and C5 positions to overcome resistance mutations or improve potency relative to existing INSTI chemotypes.

Physicochemical Modulation for CNS Drug Design

The increased hydrogen-bond acceptor count (5 acceptors, TPSA 98.9 Ų) and lower pKa (3.89) compared to mono-substituted analogs influence both solubility and permeability. These properties are critical for crossing the blood-brain barrier. Researchers developing CNS-active agents can use this compound to systematically evaluate the impact of dual electron-withdrawing groups on brain penetration and target engagement in neurological disease models.

Late-Stage Functionalization for Fluorinated Molecules

The presence of a fluorine atom at the 7-position provides a handle for further derivatization or for metabolic stability. The carboxylic acid group enables facile amide coupling, while the nitro group can be reduced to an amine for additional diversification. This compound serves as a versatile intermediate for constructing libraries of fluorinated, nitrogen-containing heterocycles with applications in anti-infective and oncology research.

Metal-Chelating Scaffold SAR Studies

The combination of a carboxylic acid and electron-withdrawing substituents makes this compound a valuable tool for studying metal-binding interactions in enzymes such as fructose-1,6-bisphosphatase [2] or other metalloproteins. Procurement of this specific regioisomer allows researchers to systematically probe the effects of substituent position and electronic nature on chelation efficiency and enzyme inhibition kinetics.

Application
Selection Property
Validation Focus
HIV-1 INSTI Lead Optimization
Dual electron-withdrawing substitution (7-F, 5-NO₂) for metal-chelation tuning
Integrase inhibition assay response context
CNS Drug Design Research
Modulated pKa and hydrogen-bond acceptor count (5 acceptors, TPSA 98.9 Ų)
Permeability and brain penetration model review
Fluorinated Library Synthesis
7-fluoro handle and carboxylic acid for late-stage diversification
Reactivity and metabolic stability screening
Metalloprotein SAR Studies
Carboxylic acid with electron-withdrawing substituents for chelation efficiency
Enzyme inhibition kinetics and binding mode interpretation

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